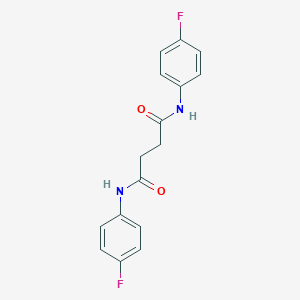

N,N'-bis(4-fluorophenyl)butanediamide

説明

N,N'-bis(4-fluorophenyl)butanediamide is a symmetric alkanediamide derivative featuring two 4-fluorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its structure combines the electron-withdrawing fluorine substituents with a flexible four-carbon chain, balancing lipophilicity and solubility. This compound is synthesized via condensation of 4-fluoroaniline with butanedioyl dichloride in pyridine, a method common to diarylalkanediamides .

特性

分子式 |

C16H14F2N2O2 |

|---|---|

分子量 |

304.29 g/mol |

IUPAC名 |

N,N//'-bis(4-fluorophenyl)butanediamide |

InChI |

InChI=1S/C16H14F2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |

InChIキー |

NXRDDEZZRFPHAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)F)F |

正規SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

N,N'-bis(3,4-dichlorophenyl)butanediamide

- Substituents : 3,4-Dichlorophenyl groups.

- Activity : Demonstrates potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts due to interactions with photosystem II pigment-protein complexes. Activity decreases with longer alkanediamide chains, attributed to reduced aqueous solubility .

N,N'-bis(4-ethylphenyl)butanediamide

- Substituents : 4-Ethylphenyl groups.

- Activity: Not explicitly reported, but ethyl groups increase lipophilicity, likely reducing aqueous solubility and membrane permeability compared to the fluorophenyl analog .

N,N'-bis(2-hydroxyphenyl)butanediamide

- Substituents : 2-Hydroxyphenyl groups.

- Activity : Structural studies confirm hydrogen bonding via hydroxyl groups, which may enhance solubility but reduce stability in hydrophobic environments .

Chain Length Variations

The butanediamide backbone (four-carbon chain) is compared to shorter or longer chains:

N,N'-bis[(4-chlorophenyl)methyl]propanediamide

- Chain Length : Propanediamide (three-carbon chain).

N,N'-diarylpentanediamides

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity minimize steric hindrance while maintaining electron-withdrawing effects, favoring interactions with hydrophilic regions of biological targets .

- Trifluoromethyl Derivatives : Compounds like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]butanediamide exhibit extreme lipophilicity, likely rendering them unsuitable for aqueous environments despite potent binding .

Data Tables

Research Findings and Trends

- Antimycobacterial Activity : Fluorophenyl derivatives show promise due to balanced solubility and target affinity, whereas highly lipophilic analogs (e.g., trifluoromethyl) may face bioavailability challenges .

- Agrochemical Potential: Dichlorophenyl butanediamides are effective OER inhibitors, but activity diminishes with longer chains, emphasizing the importance of chain-length optimization .

- Structural Insights : Hydrogen-bonding substituents (e.g., hydroxyl) improve crystallinity but may reduce environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。